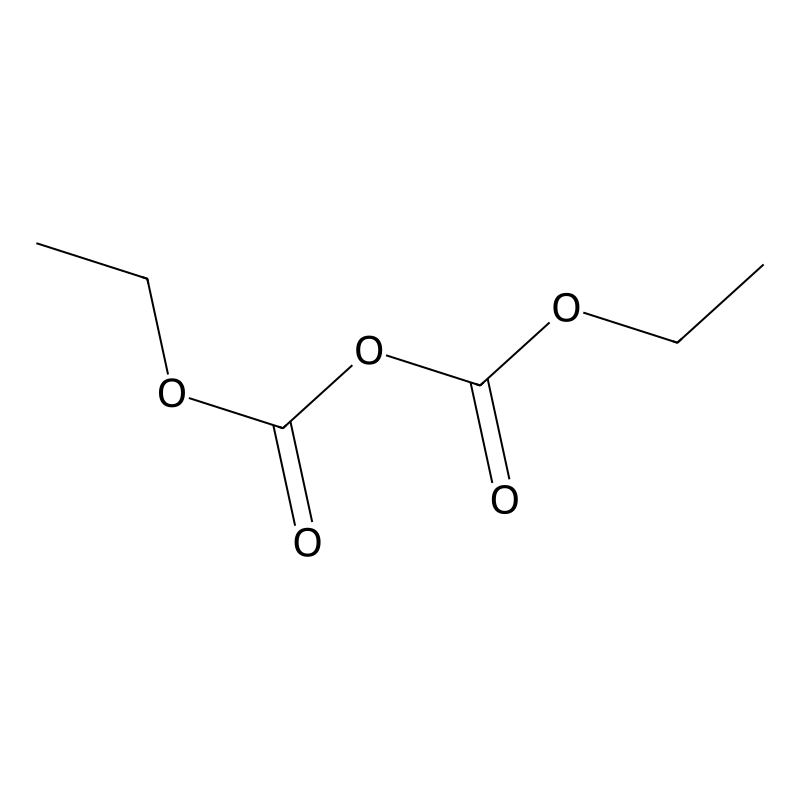

Diethyl Pyrocarbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inactivation of RNases

DEPC is widely used as an inhibitor of ribonuclease (RNase) enzymes. RNases can degrade RNA molecules, which can be detrimental in research involving RNA isolation and manipulation. DEPC covalently modifies the amino acid residues of RNases, particularly histidine, lysine, cysteine, and tyrosine, rendering them inactive []. This prevents them from degrading RNA samples, ensuring the integrity of RNA during research procedures [, ].

Modification of Proteins and Nucleic Acids

Beyond enzyme inactivation, DEPC can also act as a protein and nucleic acid modifying agent. It reacts with specific amino acid residues in proteins (histidine and tyrosine) and specific bases in nucleic acids (adenine and guanine) [, ]. This property allows researchers to study protein structure and function by selectively modifying specific amino acid residues. Additionally, DEPC can be used to probe structural disruptions in double-stranded DNA by reacting with unstacked bases [].

Diethyl pyrocarbonate, also known as diethyl dicarbonate, is an organic compound with the molecular formula CHO. It is a colorless liquid that is primarily used in laboratories for its ability to inactivate ribonuclease enzymes, which are responsible for degrading ribonucleic acid. The compound achieves this by covalently modifying specific amino acid residues in proteins, particularly histidine, lysine, cysteine, and tyrosine. This modification leads to the formation of stable carbethoxylated derivatives, rendering the enzymes inactive .

Diethyl pyrocarbonate is sensitive to moisture and hydrolyzes in water, producing carbon dioxide and ethanol. This characteristic makes it unsuitable for use with certain buffers like Tris or HEPES but compatible with phosphate-buffered saline or MOPS . The compound has been widely adopted in molecular biology for preparing ribonucleic acid samples that are free from ribonuclease contamination, which is critical for various biochemical assays.

DEPC inactivates RNases by forming covalent bonds with the hydroxyl groups of specific amino acid residues in the enzyme's active site. This process disrupts the enzyme's structure and prevents it from binding and cleaving RNA molecules []. The specific amino acid residues targeted by DEPC depend on their chemical properties and proximity within the active site. Histidine residues are the most susceptible to modification due to their unique pKa value, making them good nucleophiles at physiological pH [].

DEPC is a suspected carcinogen and mutagen. It is also a respiratory irritant and can cause skin and eye irritation upon contact. Here are some safety considerations when handling DEPC:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling DEPC.

- Work in a well-ventilated fume hood to avoid inhalation.

- Avoid contact with skin and eyes.

- Dispose of waste containing DEPC according to institutional guidelines.

Diethyl pyrocarbonate reacts with nucleic acid components and proteins through a process known as carbethoxylation. For instance, it interacts with adenine to form a product known as 5(4)-N-carbethoxyaminoimidazole-4(5)-N′-carbethoxycarboxamidine. This reaction pathway illustrates the compound's ability to modify nucleobases within ribonucleic acid and deoxyribonucleic acid .

Additionally, diethyl pyrocarbonate can also react with other nucleobases such as guanine and cytosine, leading to specific modifications at the N-6 and N-7 positions of these bases. These reactions can significantly impact the structure and function of nucleic acids .

The primary biological activity of diethyl pyrocarbonate lies in its role as a non-specific inhibitor of ribonuclease enzymes. By modifying critical amino acids in these enzymes, diethyl pyrocarbonate effectively prevents them from degrading ribonucleic acid molecules. This property is particularly valuable in laboratory settings where maintaining RNA integrity is essential for downstream applications such as reverse transcription polymerase chain reaction and RNA sequencing .

Moreover, diethyl pyrocarbonate has been shown to influence enzyme activity and protein conformation. For example, it can alter the enzymatic activity of certain proteins by modifying histidine residues, which are often crucial for catalytic function .

Diethyl pyrocarbonate can be synthesized through various methods. One common approach involves the reaction of ethyl chloroformate with sodium bicarbonate in a controlled environment. The general reaction can be summarized as follows:

- Reactants: Ethyl chloroformate + Sodium bicarbonate

- Conditions: The reaction typically occurs under mild conditions to prevent excessive hydrolysis.

This method yields diethyl pyrocarbonate along with byproducts that need to be purified away to obtain the desired compound in high purity .

Diethyl pyrocarbonate finds extensive applications in biochemistry and molecular biology:

- Inactivation of Ribonucleases: It is primarily used to prepare ribonuclease-free water and buffers essential for RNA work.

- Protein Modification: Researchers use it to study the role of specific amino acids in enzymes by selectively modifying histidine residues.

- Nucleic Acid Research: It serves as a tool for probing the structure of nucleic acids, allowing scientists to investigate the effects of modifications on RNA and DNA stability and function .

Studies have demonstrated that diethyl pyrocarbonate interacts with various nucleobases and proteins, leading to significant modifications that can affect their biological functions. For example, its interaction with adenine results in unique derivatives that can be characterized spectroscopically. Understanding these interactions helps elucidate the biochemical pathways influenced by this compound .

Furthermore, research indicates that while diethyl pyrocarbonate effectively inhibits ribonucleases, residual products from its decomposition can sometimes interfere with subsequent bio

Several compounds share structural or functional similarities with diethyl pyrocarbonate. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl chloroformate | Both are reactive carbonyl compounds | Ethyl chloroformate is more reactive; used primarily for acylation reactions. |

| Acetic anhydride | Used for acetylation reactions | Acetic anhydride is more commonly used for modifying hydroxyl groups rather than amino acids. |

| Diacetone alcohol | Contains carbonyl groups | Primarily used as a solvent; less reactive than diethyl pyrocarbonate towards nucleophiles. |

Diethyl pyrocarbonate's unique ability to specifically modify histidine residues distinguishes it from other similar compounds. While many reagents can inhibit enzymatic activity or modify biomolecules, few do so with the specificity and efficiency observed with diethyl pyrocarbonate . Its application in creating ribonuclease-free environments further highlights its importance in molecular biology research.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (91.53%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (88.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (89.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.17%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (89.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

Modified μ-QuEChERS coupled to diethyl carbonate-based liquid microextraction for PAHs determination in coffee, tea, and water prior to GC-MS analysis: An insight to reducing the impact of caffeine on the GC-MS measurement

Asmaa Kamal El-Deen, Kuniyoshi ShimizuPMID: 33756450 DOI: 10.1016/j.jchromb.2021.122555

Abstract

A fast, sensitive and eco-friendly method was developed for the determination of fifteen polycyclic aromatic hydrocarbons (PAHs) in different environmental matrices through gas chromatography mass spectrometry (GC-MS). The method utilizes a modified and miniaturized quick easy cheap effective rugged and safe (QuEChERS) clean up procedure coupled to an air-assisted dispersive liquid-liquid microextraction (AA-DLLME) for the enrichment of the concerned compounds. The AA-DLLME uses diethyl carbonate (DEC) as a green bio-based solvent for the microextraction. DEC is considered as biodegradable (with octanol/water coefficient < 3, resulting in low potential of bioaccumulation), classified as a green solvent and considered as one of the recommended solvent alternatives based on SSG results. The AA-DLLME procedure was optimized by One-Variable-at-A-Time (OVAT) succeeded by experimental design applying Central Composite Face-centered (CCF) design. The method linear calibration was found in the range of 10-120 µg/Kg for Benzo[a]pyrene and 5-100 µg/Kg for all other PAHs with low detection limits ranging from 0.01 to 2.10 µg/Kg. It could enrich the PAHs up to 166-folds. The combination of modified μ-QuEChERS with the green AA-DLLME could sharply decrease the caffeine amount on the final extract injected to the GC-MS instrument. The method was successfully applied to coffee, tea, and water samples with acceptable % recovery (>90%). Finally, the impact of our procedure to the environment from green analytical chemistry view was assessed by a novel metric system called AGREE, proving the greenness of our procedure.The combined effect of high pressure processing and dimethyl dicarbonate to inactivate foodborne pathogens in apple juice

Rodrigo R Petrus, John J Churey, Gerard A Humiston, Rebecca M Cheng, Randy W WoroboPMID: 31452069 DOI: 10.1007/s42770-019-00145-8

Abstract

Novel processing technologies can be used to improve both the microbiological safety and quality of food products. The application of high pressure processing (HPP) in combination with dimethyl dicarbonate (DMDC) represents a promising alternative to classical thermal technologies. This research work was undertaken to investigate the combined effect of HPP and DMDC, which was aimed at reaching over 5-log reduction in the reference pathogens Escherichia coli O157:H7, Salmonella enterica, and Listeria monocytogenes inoculated in apple juice. Different strains of each species were tested. The pressure (ranging from 100 to 600 MPa), dwell time (from 26 to 194 s), and DMDC (from 116 to 250 mg/L) were tested based on a central composite rotatable design. The dwell time, in the studied range, did not have a significant effect (p > 0.1) on the pathogens´ reduction. All treatments achieved a greater than 5-log reduction for E. coli O157:H7 and L. monocytogenes. The reductions for S. enterica were also greater than 5-log for almost all tested combinations. The results for S. enterica suggested that it is more resistant to HPP and DMDC compared with E. coli O157:H7 and L. monocytogenes. The findings of this study showed that DMDC at low concentrations can be added to apple juice to reduce the parameters conventionally applied in HPP. The combined use of HPP and DMDC was highly effective under the conditions of this study.Protein-Ligand Affinity Determinations Using Covalent Labeling-Mass Spectrometry

Tianying Liu, Tyler M Marcinko, Richard W VachetPMID: 32501685 DOI: 10.1021/jasms.0c00131

Abstract

Determining the binding affinity is an important aspect of characterizing protein-ligand complexes. Here, we describe an approach based on covalent labeling (CL)-mass spectrometry (MS) that can accurately provide protein-ligand dissociation constants (values) using diethylpyrocarbonate (DEPC) as the labeling reagent. Even though DEPC labeling reactions occur on a time scale that is similar to the dissociation/reassociation rates of many protein-ligand complexes, we demonstrate that relatively accurate binding constants can still be obtained as long as the extent of protein labeling is kept below 30%. Using two well-established model systems and one insufficiently characterized system, we find that

values can be determined that are close to values obtained in previous measurements. The CL-MS-based strategy that is described here should serve as an alternative for characterizing protein-ligand complexes that are challenging to measure by other methods. Moreover, this method has the potential to provide, simultaneously, the affinity and binding site information.

Copper(II) partially protects three histidine residues and the N-terminus of amyloid-β peptide from diethyl pyrocarbonate (DEPC) modification

Merlin Friedemann, Vello Tõugu, Peep PalumaaPMID: 32255544 DOI: 10.1002/2211-5463.12857

Abstract

Diethyl pyrocarbonate (DEPC) has been primarily used as a residue-specific modifying agent to study the role of His residues in peptide/protein and enzyme function; however, its action is not specific, and several other residues can also be modified. In the current study, we monitored the reaction of DEPC with amyloid-beta (Aβ) peptides and insulin by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and determined the modification sites by electrospray ionization quadrupole time-of-flight tandem MS (ESI Q-TOF MS/MS). Our results indicate that five residues in Aβ1-42 are modified in the presence of 30-fold molar excess of DEPC. After hydroxylamine treatment (which removes modifications from three His residues), two labels remain bound at the peptide N terminus and Lys16. DEPC treatment of Aβ1-42 promotes peptide aggregation, as monitored through the loss of soluble Aβ42 in a semi-quantitative MALDI-TOF MS assay. It has been previously proposed that Cu(II) ions protect Aβ1-16 from DEPC modification through binding to His6. We confirmed that Cu(II) ions decrease the stoichiometry of Aβ1-16 modification with the excess of DEPC being lower as compared to the control, which indicates that Cu(II) protects Aβ from DEPC modification. Sequencing of obtained Cu(II)-protected Aβ1-16 samples showed that Cu(II) does not protect any residues completely, but partially protects all three His residues and the N terminus. Thus, the protection by Cu(II) ions is not related to specific metal binding to a particular residue (e.g. His6), but rather all His residues and the N terminus are involved in binding of Cu(II) ions. These results allow us to elucidate the effect of DEPC modification on amyloidogenity of human Aβ and to speculate about the role of His residues in these processes.Utilization of Hydrophobic Microenvironment Sensitivity in Diethylpyrocarbonate Labeling for Protein Structure Prediction

Sarah E Biehn, Patanachai Limpikirati, Richard W Vachet, Steffen LindertPMID: 34061512 DOI: 10.1021/acs.analchem.1c00395

Abstract

Diethylpyrocarbonate (DEPC) labeling analyzed with mass spectrometry can provide important insights into higher order protein structures. It has been previously shown that neighboring hydrophobic residues promote a local increase in DEPC concentration such that serine, threonine, and tyrosine residues are more likely to be labeled despite low solvent exposure. In this work, we developed a Rosetta algorithm that used the knowledge of labeled and unlabeled serine, threonine, and tyrosine residues and assessed their local hydrophobic environment to improve protein structure prediction. Additionally, DEPC-labeled histidine and lysine residues with higher relative solvent accessible surface area values (i.e., more exposed) were scored favorably. Application of our score term led to reductions of the root-mean-square deviations (RMSDs) of the lowest scoring models. Additionally, models that scored well tended to have lower RMSDs. A detailed tutorial describing our protocol and required command lines is included. Our work demonstrated the considerable potential of DEPC covalent labeling data to be used for accurate higher order structure determination.Regioselective Single-Electron Tsuji-Trost Reaction of Allylic Alcohols: A Photoredox/Nickel Dual Catalytic Approach

Zheng-Jun Wang, Shuai Zheng, Eugénie Romero, Jennifer K Matsui, Gary A MolanderPMID: 31390217 DOI: 10.1021/acs.orglett.9b02473

Abstract

A radical-mediated functionalization of allyl alcohol derived partners with a variety of alkyl 1,4-dihydropyridines via photoredox/nickel dual catalysis is described. This transformation transpires with high linear and-selectivity, avoiding the requirement of harsh conditions (e.g., strong base, elevated temperature). Additionally, using aryl sulfinate salts as radical precursors, allyl sulfones can also be obtained. Kinetic isotope effect experiments implicated oxidative addition of the nickel catalyst to the allylic electrophile as the turnover-limiting step, supporting previous computational studies.

Covalent Labeling/Mass Spectrometry of Monoclonal Antibodies with Diethylpyrocarbonate: Reaction Kinetics for Ensuring Protein Structural Integrity

Patanachai K Limpikirati, Bo Zhao, Xiao Pan, Stephen J Eyles, Richard W VachetPMID: 32310649 DOI: 10.1021/jasms.0c00067

Abstract

Diethylpyrocarbonate (DEPC)-based covalent labeling together with mass spectrometry is a promising tool for the higher-order structural analysis of antibody therapeutics. Reliable information about antibody higher-order structure can be obtained, though, only when the protein's structural integrity is preserved during labeling. In this work, we have evaluated the applicability of DEPC reaction kinetics for ensuring the structural integrity of monoclonal antibodies (mAbs) during labeling. By monitoring the modification extent of selected proteolytic fragments as a function of DEPC concentration, we find that a common DEPC concentration can be used for different monoclonal antibodies in formulated samples without perturbing their higher-order structure. Under these labeling conditions, we find that the antibodies can accommodate up to four DEPC modifications without being structurally perturbed, indicating that multidomain proteins can withstand more than one label, which contrasts to previously studied single-domain proteins. This more extensive labeling provides a more sensitive measure of structure, making DEPC-based covalent labeling-mass spectrometry suitable for the higher-order structural analyses of mAbs.Synergistic Structural Information from Covalent Labeling and Hydrogen-Deuterium Exchange Mass Spectrometry for Protein-Ligand Interactions

Tianying Liu, Patanachai Limpikirati, Richard W VachetPMID: 31664819 DOI: 10.1021/acs.analchem.9b04257

Abstract

Hydrogen-deuterium exchange (HDX) mass spectrometry (MS) and covalent labeling (CL) MS are typically considered to be complementary methods for protein structural analysis, because one probes the protein backbone, while the other probes side chains. For protein-ligand interactions, we demonstrate in this work that the two labeling techniques can provide synergistic structural information about protein-ligand binding when reagents like diethylpyrocarbonate (DEPC) are used for CL because of the differences in the reaction rates of DEPC and HDX. Using three model protein-ligand systems, we show that the slower time scale for DEPC labeling makes it only sensitive to changes in solvent accessibility and insensitive to changes in protein structural fluctuations, whereas HDX is sensitive to changes in both solvent accessibility and structural fluctuations. When used together, the two methods more clearly reveal binding sites and ligand-induced changes to structural fluctuations that are distant from the binding site, which is more comprehensive information than either technique alone can provide. We predict that these two methods will find widespread usage together for more deeply understanding protein-ligand interactions.Higher-Order Structure Influences the Kinetics of Diethylpyrocarbonate Covalent Labeling of Proteins

Xiao Pan, Patanachai Limpikirati, Huan Chen, Tianying Liu, Richard W VachetPMID: 32013423 DOI: 10.1021/jasms.9b00132

Abstract

The combination of covalent labeling (CL) and mass spectrometry (MS) has emerged as a useful tool for studying protein structure due to its good structural coverage, the ability to study proteins in mixtures, and its high sensitivity. Diethylpyrocarbonate (DEPC) is an effective CL reagent that can label N-termini and the side chains of several nucleophilic residues, providing information for about 30% of the residues in the average protein. For DEPC to provide accurate structural information, the extent of labeling must be controlled to minimize label-induced structural perturbations. In this work, we establish a quantitative correlation between general protein structural factors and DEPC reaction rates by measuring the reaction rate coefficients for several model proteins. Using principal component and regression analyses, we find that the solvent accessible surface areas of histidine and lysine residues in proteins are the primary factors that determine a protein's reactivity toward DEPC, despite the fact that other more abundant residues, such as tyrosine, threonine, and serine, are also labeled by DEPC. From the statistical analysis, a model emerges that can be used to predict the reactivity of a protein based on its structure and sequence, allowing the optimal DEPC concentration to be chosen for a given protein. The resulting model is supported by cross-validation studies and by accurately predicting of the reactivity of five test proteins. Overall, our model reveals interesting insight into the reactivity of proteins with DEPC, and it will facilitate identification of optimal DEPC labeling conditions for proteins.Covalent Labeling with Diethylpyrocarbonate: Sensitive to the Residue Microenvironment, Providing Improved Analysis of Protein Higher Order Structure by Mass Spectrometry

Patanachai Limpikirati, Xiao Pan, Richard W VachetPMID: 31150223 DOI: 10.1021/acs.analchem.9b01732